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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Acetoxy-7-hydroxyflavone is a synthetic derivative of the naturally occurring flavonoid,
chrysin (5,7-dihydroxyflavone). Chrysin itself exhibits a wide range of biological activities,
including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic
application can be limited by poor solubility and bioavailability. The selective acetylation of
chrysin at the 7-position to yield 5-Acetoxy-7-hydroxyflavone is a strategic modification aimed
at improving its pharmacokinetic properties and potentially modulating its biological activity.

The synthesis protocol described herein relies on the differential acidity of the two hydroxyl
groups on the chrysin scaffold. The 5-hydroxyl group is intramolecularly hydrogen-bonded to
the adjacent carbonyl group at position 4, which makes it less acidic and less nucleophilic
compared to the 7-hydroxyl group. This difference in reactivity allows for the regioselective
acetylation at the 7-position under controlled conditions, using a mild base and an acetylating
agent. This targeted modification provides a valuable tool for structure-activity relationship
(SAR) studies and the development of novel flavonoid-based therapeutic agents.

Synthesis Pathway

The synthesis of 5-Acetoxy-7-hydroxyflavone is achieved through the regioselective
acetylation of 5,7-dihydroxyflavone (chrysin) at the 7-position.
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Reaction: 5,7-Dihydroxyflavone (Chrysin) + Acetic Anhydride --(Pyridine, 0°C to RT)--> 5-
Acetoxy-7-hydroxyflavone

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-Acetoxy-7-
hydroxyflavone.

Parameter Value

Starting Material 5,7-Dihydroxyflavone (Chrysin)
Molecular Weight (Chrysin) 254.24 g/mol

Product 5-Acetoxy-7-hydroxyflavone

Molecular Weight (Product) 296.26 g/mol

Theoretical Yield To be calculated based on starting mass
Expected Percentage Yield 80-90%

Appearance White to pale yellow solid

Melting Point To be determined experimentally

Experimental Protocol

This protocol details the methodology for the selective synthesis of 5-Acetoxy-7-
hydroxyflavone from chrysin.

Materials and Reagents:
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Molecular Weight (

Reagent Molar Ratio Quantity (Example)
g/mol )
5,7-Dihydroxyflavone
] 254.24 1.0 1.0 g (3.93 mmol)
(Chrysin)
Acetic Anhydride 102.09 11 0.44 mL (4.32 mmol)
Pyridine (anhydrous) 79.10 Solvent 20 mL
Dichloromethane
84.93 Solvent 100 mL
(DCM)
Hydrochloric Acid (1
36.46 Work-up 50 mL
M)
Saturated Sodium
) 84.01 Work-up 50 mL
Bicarbonate
Brine - Work-up 50 mL
Anhydrous Sodium .
142.04 Drying Agent As needed
Sulfate
Ethanol 46.07 Recrystallization As needed
Procedure:

» Reaction Setup:

o To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5,7-

dihydroxyflavone (chrysin) (1.0 g, 3.93 mmol).

o Add anhydrous pyridine (20 mL) to dissolve the chrysin.

o Cool the flask to 0°C in an ice bath.

o Acetylation Reaction:

o Slowly add acetic anhydride (0.44 mL, 4.32 mmol) dropwise to the stirred solution over 5

minutes.
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o Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir
for an additional 4-6 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable
eluent system (e.g., Dichloromethane:Methanol 95:5).

o Work-up:
o Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
o Extract the agueous mixture with dichloromethane (3 x 50 mL).

o Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 25 mL)
to remove pyridine, saturated sodium bicarbonate solution (2 x 25 mL) to remove excess
acetic acid, and finally with brine (50 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent
under reduced pressure to obtain the crude product.

e Purification:

o Recrystallize the crude solid from ethanol to obtain pure 5-Acetoxy-7-hydroxyflavone as
a white to pale yellow crystalline solid.

o Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under
vacuum.

e Characterization:
o Determine the melting point of the purified product.

o Characterize the structure using spectroscopic methods such as *H NMR, 3C NMR, and
Mass Spectrometry to confirm the selective acetylation at the 7-position. The characteristic
downfield shift of the proton at C-6 and C-8, and the disappearance of the 7-OH proton
signal in the tH NMR spectrum, along with the appearance of an acetyl proton signal, will
confirm the structure.
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Diagrams

Synthesis Workflow for 5-Acetoxy-7-hydroxyflavone
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Caption: Synthesis workflow from chrysin to 5-Acetoxy-7-hydroxyflavone.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 5-
Acetoxy-7-hydroxyflavone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180081#synthesis-protocol-for-5-acetoxy-7-
hydroxyflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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